Apobuscopan-d9 (bromide) is a deuterated analog of Apobuscopan, which itself is a metabolite of the well-known anticholinergic and antispasmodic agent, Buscopan. The compound is primarily utilized in scientific research, particularly in studies involving pharmacokinetics and the investigation of deuterium's effects on biological systems. The introduction of deuterium allows for enhanced tracking and analysis in various experimental settings.
Apobuscopan-d9 (bromide) can be synthesized through methods that incorporate deuterium into the hyoscine butylbromide structure. This compound is commercially available from various suppliers, including BenchChem and United States Biological, which provide detailed specifications regarding its synthesis and applications .
Apobuscopan-d9 (bromide) is classified as an anticholinergic agent. It specifically acts on muscarinic acetylcholine receptors, inhibiting their activity to reduce smooth muscle contractions. This classification aligns it with other compounds used for gastrointestinal disorders and spasms.
The synthesis of Apobuscopan-d9 (bromide) involves several key steps:
The synthetic routes typically involve:
The molecular formula for Apobuscopan-d9 (bromide) is , with a molecular weight of 431.4 g/mol. The IUPAC name is:
InChI=1S/C21H28NO3.BrH/c1-4-5-11-22(3)17-12-16(13-18(22)20-19(17)25-20)24-21(23)14(2)15-9-7-6-8-10-15;/h6-10,16-20H,2,4-5,11-13H2,1,3H3;1H/q+1;/p-1/i1D3,4D2,5D2,11D2;
PKUGCYLBJGJIHK-BBBRHNBLSA-M
This structure indicates a complex arrangement that contributes to its pharmacological properties.
Apobuscopan-d9 (bromide) participates in several types of chemical reactions:
Common reagents and conditions include:
Reactions are typically performed under controlled temperature and pressure to achieve desired outcomes.
Apobuscopan-d9 (bromide) functions by binding to muscarinic acetylcholine receptors located in the gastrointestinal tract. By blocking acetylcholine from binding to these receptors, it inhibits smooth muscle contraction, thereby alleviating spasms associated with gastrointestinal disorders. This mechanism aligns with its classification as an anticholinergic agent .
Apobuscopan-d9 (bromide) exhibits several notable physical properties:
Key chemical properties include:
Relevant data regarding stability and reactivity indicate that while it is stable under standard laboratory conditions, it should be handled with care due to potential reactivity under certain conditions.
Apobuscopan-d9 (bromide) has diverse applications in scientific research:
This compound's unique properties make it valuable for researchers aiming to explore the nuances of drug interactions and biological pathways involving anticholinergic agents.
CAS No.: 92292-84-7
CAS No.: 1259-34-3
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 82765-77-3